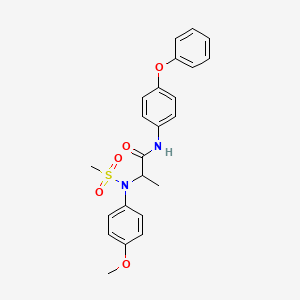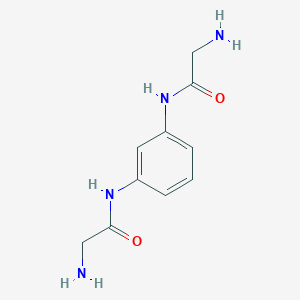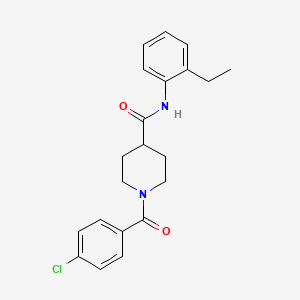![molecular formula C21H18ClN3O5S B4919717 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4919717.png)
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide, also known as BCS-100, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
Wirkmechanismus
The mechanism of action of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, this compound can prevent the degradation of proteins that are important for cell survival, leading to cell death. This compound has also been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to have antioxidant effects, which could be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, this compound does not affect the activity of other cellular proteases. Additionally, this compound has a high potency, with an IC50 value of less than 1 μM in some cancer cell lines. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide. One area of research could be the development of more efficient synthesis methods for this compound, which could lead to increased yields and purities of the compound. Additionally, further studies could be conducted to investigate the potential use of this compound as a radiosensitizer in cancer treatment. Finally, the anti-inflammatory and antioxidant effects of this compound could be further explored for their potential applications in the prevention and treatment of inflammatory and oxidative stress-related diseases.
Conclusion
In conclusion, this compound, or this compound, is a compound that has shown promising results in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and have anti-inflammatory and antioxidant effects. While there are some limitations to using this compound in lab experiments, its specificity and potency make it a valuable tool for scientific research. There are several future directions for the study of this compound, which could lead to further advancements in the field of cancer research and beyond.
Synthesemethoden
The synthesis of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide involves the reaction between N-benzyl glycine and 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-nitrobenzeneboronic acid in the presence of a palladium catalyst to yield this compound. The synthesis method has been optimized to produce a high yield of the compound with a purity of over 95%.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c22-17-9-11-20(12-10-17)31(29,30)24(14-16-5-2-1-3-6-16)15-21(26)23-18-7-4-8-19(13-18)25(27)28/h1-13H,14-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHTUQIBCIWAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B4919640.png)


![N-(4-ethoxyphenyl)-N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]nicotinamide](/img/structure/B4919677.png)

![diethyl {[(2-isopropylphenyl)amino]methylene}malonate](/img/structure/B4919700.png)
![3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4919703.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B4919711.png)

![4-chloro-3-(5-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4919733.png)

![methyl 3-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B4919745.png)

![2-[(2-methoxy-5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}benzyl)oxy]benzamide](/img/structure/B4919756.png)
